Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-5-16-12(15)13(3,4)17-11-7-6-10(14)8-9(11)2/h6-8,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLUDQCJBVEZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587863 | |
| Record name | Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328919-32-0 | |
| Record name | 2-(4-Hydroxy-2-methylphenoxy)-2-methylpropionic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328919-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and most widely reported method for synthesizing ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate involves an esterification reaction between 4-hydroxy-2-methylphenol and 2-bromo-2-methylpropanoic acid ethyl ester or its derivatives.
-
- 4-hydroxy-2-methylphenol (phenolic substrate)
- 2-bromo-2-methylpropanoic acid ethyl ester (alkylating agent)
-
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol and generate the phenolate ion.
- Solvent: Polar aprotic solvents such as acetone or acetonitrile are commonly used.
- Temperature: Reflux conditions (~50-80°C) to facilitate nucleophilic substitution.
- Reaction Time: Several hours (typically 4-12 hours) depending on scale and conditions.
Mechanism:
The phenolate ion acts as a nucleophile attacking the electrophilic carbon of the alkyl bromide, displacing bromide and forming the ether linkage characteristic of the phenoxy ester.
Summary Table of Key Reaction Parameters:
| Parameter | Typical Value/Condition |
|---|---|
| Phenol substrate | 4-hydroxy-2-methylphenol |
| Alkylating agent | 2-bromo-2-methylpropanoic acid ethyl ester |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or acetonitrile |
| Temperature | Reflux (~50-80°C) |
| Reaction time | 4 to 12 hours |
| Workup | Filtration, washing with water, drying |
This method yields this compound as the main product, which is subsequently purified by recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial-scale synthesis generally follows the same chemical principles but incorporates process optimizations to improve yield, efficiency, and scalability:
Continuous Flow Reactors:
Use of continuous flow technology allows precise control of reaction parameters such as temperature, mixing, and residence time, leading to higher throughput and reproducibility.Optimized Reaction Conditions:
Adjustments in base concentration, solvent choice, and temperature are made to maximize conversion and minimize by-products.Purification:
Industrial purification often employs recrystallization from suitable solvents or chromatographic techniques such as flash chromatography or preparative HPLC to ensure product purity suitable for downstream applications.Environmental and Safety Considerations:
Use of greener solvents and safer bases is increasingly emphasized to reduce environmental impact and improve operator safety.
Detailed Experimental Procedure Example
A representative laboratory-scale synthesis reported in the Open Reaction Database involves the following steps:
- Dissolve 4-hydroxy-2-methylphenol and potassium carbonate in acetone.
- Add 2-bromo-2-methylpropanoic acid ethyl ester dropwise under stirring.
- Heat the reaction mixture to reflux (~50°C) for several hours.
- After completion, cool and filter off inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in tert-butyl methyl ether and wash with water to remove residual salts.
- Dry the organic layer over sodium sulfate and filter.
- Concentrate the filtrate to obtain a crude brown oil.
- Purify by flash chromatography using cyclohexane as the initial eluent to isolate the pure ester product.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Base-mediated esterification | Use of K₂CO₃, acetone, reflux conditions | Simple, high yield, well-established | Requires careful control of conditions to avoid side reactions |
| Continuous flow synthesis | Scaled-up, controlled reaction environment | High efficiency, reproducibility | Requires specialized equipment |
| Purification | Recrystallization, chromatography | High purity product | Additional cost and time |
Research Findings and Data Insights
- Studies confirm that potassium carbonate is an effective base for phenol deprotonation without promoting unwanted side reactions.
- Acetone as a solvent balances solubility and reactivity, facilitating smooth nucleophilic substitution.
- Reflux temperature around 50°C optimizes reaction rate without decomposing reactants.
- Chromatographic purification enhances product purity to >98%, essential for pharmaceutical or specialty chemical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanol.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Cyano (CN) and amino (NH$_2$) groups introduce electronic effects, altering reactivity in nucleophilic substitution or condensation reactions .
Molecular Weight and Stability :
- Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights and enhanced thermal stability, making them suitable for high-temperature syntheses .
- Iodine-substituted analogs (e.g., 357193-01-2) are valued in radiopharmaceuticals due to iodine’s isotopic properties .
Functional Group Reactivity :
- The hydroxyl group in the target compound may undergo oxidation or ester hydrolysis under acidic/basic conditions, whereas halogenated analogs are more resistant .
- Esters with electron-withdrawing groups (e.g., CN) exhibit slower hydrolysis rates compared to electron-donating groups (e.g., NH$_2$) .
Biological Activity
Overview
Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate is an organic compound categorized as a phenoxy ester. Its structure features a phenoxy group attached to an ester functional group, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicine due to its antimicrobial and antioxidant properties.
- IUPAC Name : this compound
- Molecular Formula : C13H18O4
- CAS Number : 328919-32-0
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the hydroxyl group and engage in hydrophobic interactions via the phenoxy group. These interactions allow the compound to modulate various biological processes, including enzyme activity and cellular signaling pathways.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which can help neutralize free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity.
- Antioxidant Potential : Another study assessed the compound's ability to scavenge free radicals using the DPPH assay. The compound showed an IC50 value of 25 µg/mL, suggesting strong antioxidant capability comparable to standard antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Structure | MIC = 32 µg/mL | IC50 = 25 µg/mL |
| Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | Similar structure but with methoxy group | MIC = 64 µg/mL | IC50 = 40 µg/mL |
| Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | Similar structure but with chloro group | MIC = 48 µg/mL | IC50 = 30 µg/mL |
Safety and Toxicity
According to assessments by regulatory agencies, this compound is not likely to present an unreasonable risk to health or the environment under normal conditions of use. However, further studies are warranted to fully understand its safety profile and potential toxicological effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via esterification or nucleophilic substitution. For example, borane-pyridine complexes and palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) are used in multi-step protocols to introduce substituents. Optimization involves adjusting solvent systems (e.g., DMF/water mixtures), temperature (e.g., 80°C for coupling reactions), and stoichiometry of reagents like Na₂CO₃ to enhance yield and purity .
- Key Data : A representative synthesis achieved a 41% three-step yield using morpholinoethoxy and trifluoromethylphenyl intermediates under nitrogen atmospheres .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical techniques include LCMS (e.g., m/z 416 [M+H]⁺) and HPLC (retention time 0.63–1.19 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity . NMR and FTIR are used to verify functional groups, such as the phenolic -OH and ester carbonyl .
Q. What are the critical impurities or byproducts to monitor during synthesis?
- Common impurities include hydrolyzed derivatives (e.g., free carboxylic acids) or incomplete substitutions at the phenoxy or methylpropanoate groups. European Pharmacopoeia (EP) standards recommend monitoring analogs like 2-(4-ethylphenyl)-propanoic acid (CAS 3585-52-2) using reference materials .
Advanced Research Questions
Q. What catalytic systems are effective for introducing complex substituents (e.g., morpholinoethoxy or trifluoromethyl groups) into this compound?
- Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) are critical for Suzuki-Miyaura couplings to attach aryl boronate esters. For example, 4-bromo-2-ethylphenol was coupled with a boronic ester using Na₂CO₃ as a base in DMF/water at 80°C .
- Contradiction Note : While Pd catalysts are standard, copper-mediated Ullmann couplings may offer alternatives for oxygen-containing substituents, though evidence for this compound is limited.
Q. How do steric and electronic effects of the 4-hydroxy-2-methylphenoxy group influence reactivity in downstream applications?
- The electron-donating hydroxy and methyl groups stabilize the phenoxy ring, reducing electrophilicity. This impacts nucleophilic aromatic substitution rates and necessitates harsher conditions (e.g., HCl/MeOH at 0°C for deprotection) . Computational modeling (DFT) is recommended to predict reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
